molecular formula C22H18N4O2 B11985818 N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11985818
M. Wt: 370.4 g/mol
InChI Key: OJTJUGSQMDLNLX-OEAKJJBVSA-N
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Description

N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthyl group, and a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Attachment of the Naphthyl Group: The naphthyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Condensation with Hydroxyphenyl Aldehyde: The final step involves the condensation of the pyrazole derivative with 3-hydroxyphenyl aldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Comparison:

  • Structural Differences: The position of the hydroxy group on the phenyl ring can significantly affect the compound’s reactivity and binding affinity.
  • Unique Features: N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the hydroxy group, which can influence its hydrogen bonding and electronic properties, making it distinct in its chemical behavior and potential applications.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O2/c1-14(16-7-4-8-19(27)12-16)23-26-22(28)21-13-20(24-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-14+

InChI Key

OJTJUGSQMDLNLX-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC(=CC=C4)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)O

Origin of Product

United States

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